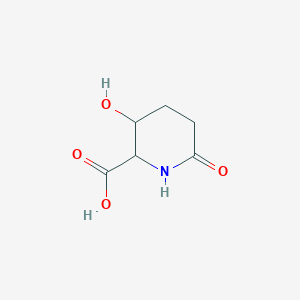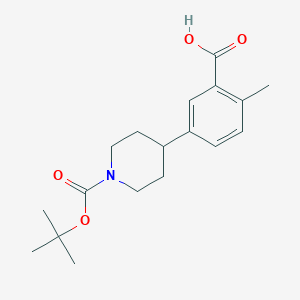
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using Boc anhydride in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the piperidine nitrogen during reactions, allowing for selective modifications. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzoic acid ring.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound features a proline moiety instead of a benzoic acid group.
Uniqueness
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the Boc-protected piperidine and the methyl-substituted benzoic acid provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-14(11-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |
Clé InChI |
GYVOWUOYYXHTBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)


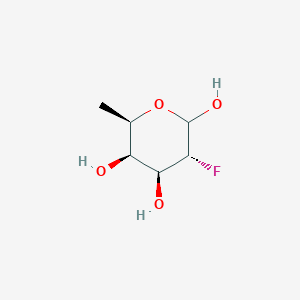
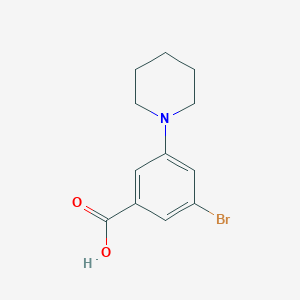
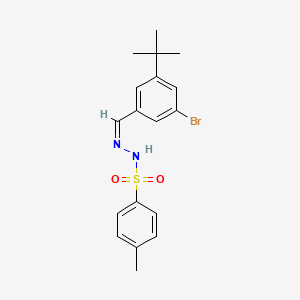

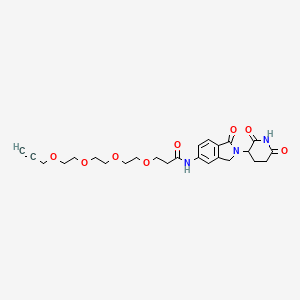
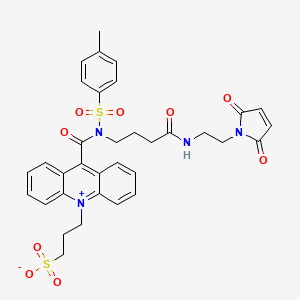
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
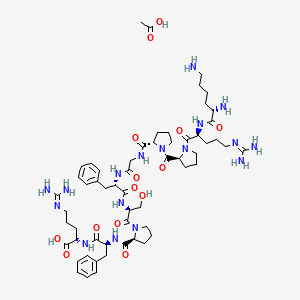
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
